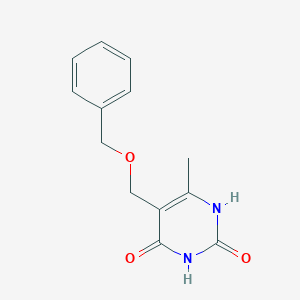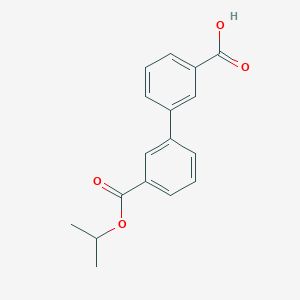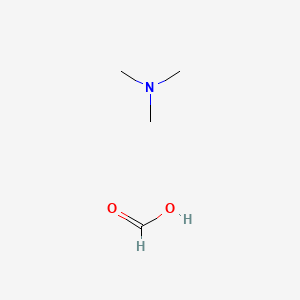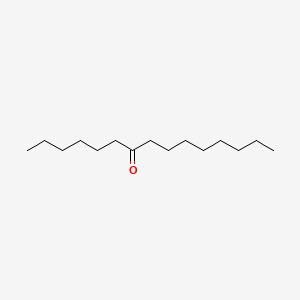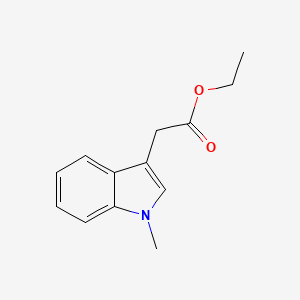
4-Chloro-3'-methylbenzophenone
Vue d'ensemble
Description
4-Chloro-3’-methylbenzophenone is a synthetic organic compound . It belongs to the class of ketones and has a molecular formula of C14H11ClO .
Synthesis Analysis
The synthesis of 4-Chloro-3’-methylbenzophenone involves several stages . The first stage involves the reaction of meta-bromotoluene with n-butyllithium in tetrahydrofuran and hexane at -78 degrees Celsius for 0.5 hours. The second stage involves the addition of 4-chlorobenzaldehyde in tetrahydrofuran and hexane at -78 to 20 degrees Celsius for 1 hour. The third stage involves the reaction with iodine and potassium carbonate in tert-butyl alcohol for 3 hours under reflux .Molecular Structure Analysis
The molecular structure of 4-Chloro-3’-methylbenzophenone is characterized by the presence of a chlorine atom and a methyl group attached to the benzene rings . The compound has a molecular weight of 230.69 g/mol .Physical And Chemical Properties Analysis
4-Chloro-3’-methylbenzophenone has a molecular weight of 230.69 g/mol . The compound is characterized by the presence of a chlorine atom and a methyl group attached to the benzene rings .Applications De Recherche Scientifique
- Researchers have explored the photoreduction behavior of 4-Chloro-3’-methylbenzophenone. For instance:
- Torgerson et al. conducted a quantitative study of the photoreduction of 4-bromo-4’-methylbenzophenone to a substituted benzpinacol, yielding a photoreduction quantum efficiency of 7.75% .
- Rector investigated the synthesis and photoreduction of 4-phenylbenzophenone , which dimerizes to form 4,4’-diphenylbenzpinacol with a value of 2.36 mol reduced/mol photon .
- Heflinger studied the photochemical reduction of 4-bromo-4’-fluorobenzophenone to determine its reduction efficiency .
- Researchers have examined the excited state transitions of 4-chloro-4’-propylbenzophenone . Relative changes in λ max were observed in ethanol and methylcyclohexane (MCH) using absorption and emission spectra .
- 4-Chloro-4’-fluorobenzophenone was synthesized using Friedel-Crafts acylation. Vacuum distillation yielded a 67.41% yield. IR, NMR, melting point, and TLC data were compared to literature values .
- A comparison between the synthesis and characteristics of 4-methylbenzophenone and 4-methylbenzopinacol was also explored .
- While benzophenones are known for their phosphorescence, an attempt was made to encase 4-chloro-4’-iodobenzophenone (CIBP) in polymethylmethacrylate. However, the iodine in CIBP breaks off under UV light, preventing effective polymerization .
Photoreduction Studies
Excited State Transitions
Synthesis and Comparison
Phosphorescence Studies
Chemical Reactions and Properties
Mécanisme D'action
Target of Action
Benzophenones, in general, are known to interact with various biological targets due to their aromatic nature and the presence of functional groups .
Mode of Action
The mode of action of 4-Chloro-3’-methylbenzophenone is primarily through its interaction with its targets. The compound’s chlorine and methyl groups can participate in various chemical reactions, such as Friedel-Crafts acylation . The exact nature of these interactions and the resulting changes depend on the specific biological target and the environmental conditions.
Biochemical Pathways
Benzophenones are known to participate in photochemical reactions . They can form radicals in the presence of ultraviolet radiation, leading to interesting photochemistry .
Pharmacokinetics
The compound’s molecular weight (23069 g/mol) and predicted physical properties, such as melting point (9860° C) and boiling point (~3618° C at 760 mmHg), suggest that it may have reasonable bioavailability .
Result of Action
It’s known that benzophenones can undergo photochemical reduction to form benzopinacols . This process involves the formation of radicals, which can potentially interact with cellular components .
Action Environment
The action, efficacy, and stability of 4-Chloro-3’-methylbenzophenone can be influenced by various environmental factors. For instance, the presence of ultraviolet light can trigger photochemical reactions . Additionally, the solvent used can influence the compound’s behavior. For example, the presence of a polar solvent can lead to the elimination of the n-pi* transition, due to a charge transfer .
Safety and Hazards
Orientations Futures
Benzophenones, including 4-Chloro-3’-methylbenzophenone, have been studied for their potential applications in medicinal chemistry . They are found in several naturally occurring molecules which exhibit a variety of biological activities, such as anticancer, anti-inflammatory, antimicrobial, and antiviral . Therefore, future research could focus on exploring the potential medicinal applications of 4-Chloro-3’-methylbenzophenone.
Propriétés
IUPAC Name |
(4-chlorophenyl)-(3-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c1-10-3-2-4-12(9-10)14(16)11-5-7-13(15)8-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLZAQKYBMIIPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373993 | |
| Record name | 4-Chloro-3'-methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35256-82-7 | |
| Record name | 4-Chloro-3'-methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

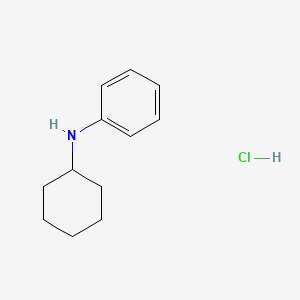
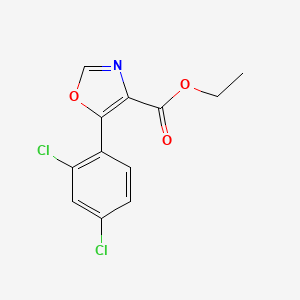

![1-[4-Methyl-2-(2-thienyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1597009.png)
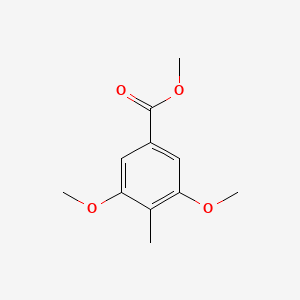
![9H-Xanthene-4-propanoicacid, 5-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-](/img/no-structure.png)
